2,3,3-Trichloro-1-butene

描述

Historical Context and Evolution of Research on Chlorinated Butenes

Research into chlorinated butenes is part of the broader historical development of organochlorine chemistry. Early investigations into the chlorination of unsaturated hydrocarbons, such as butenes, were foundational in understanding the interplay between ionic and free-radical reaction pathways. acs.org The study of these reactions has been driven by the industrial importance of chlorinated compounds, which have found applications as solvents, intermediates, and monomers for polymers.

The evolution of research on chlorinated butenes has seen a progression from simple chlorination reactions to more controlled and selective synthetic methods. For instance, studies have explored the vapor phase chlorination of butenes and the use of molten salts to influence reaction outcomes, such as the selective formation of butadiene from butenes. oup.comacs.org The dehydrochlorination of tetrachlorobutanes has also been a significant area of research, leading to the formation of various trichlorobutenes. cdnsciencepub.com Investigations into the degradation of chlorinated butenes have also been undertaken, for example, using granular iron, which has implications for environmental remediation. canada.canih.gov

Significance of 2,3,3-Trichloro-1-butene in Modern Organic Synthesis

While its isomer, 2,3,4-trichloro-1-butene (B1195082), is noted for its use as an intermediate in the synthesis of chloroprene (B89495), the significance of this compound in organic synthesis is primarily rooted in its distinct reactivity. oecd.orgnih.gov A key aspect of its chemical behavior is its relative stability towards dehydrochlorination compared to its isomers.

A study comparing the kinetics of dehydrochlorination of 2,3,4-trichloro-1-butene and this compound by a methanolic solution of sodium hydroxide (B78521) revealed a significant difference in their reaction rates. chempap.org At 40°C, the dehydrochlorination of 2,3,4-trichloro-1-butene was found to be 436 times faster than that of this compound. chempap.org This disparity is attributed to the position of the chlorine atoms in the molecule. The activation energy for the dehydrochlorination of this compound was determined to be 20 ± 1.2 kcal/mol, which is higher than that of 2,3,4-trichloro-1-butene (17 ± 0.5 kcal/mol). chempap.org

This difference in reactivity makes this compound a subject of interest for mechanistic studies and highlights its potential as a more stable chlorinated building block in syntheses where the preservation of the trichloroalkyl group is desired under certain basic conditions. It is also a notable product in the dehydrochlorination of 1,2,3,3-tetrachlorobutane (B87693). chempap.org

Isomeric Considerations and Structural Distinctions in Trichloro-1-butenes

The isomers of trichloro-1-butene, all sharing the molecular formula C4H5Cl3, are distinguished by the placement of the three chlorine atoms on the butene backbone. nih.govsmolecule.com This variation in atomic arrangement leads to distinct structural characteristics and, consequently, different chemical and physical properties.

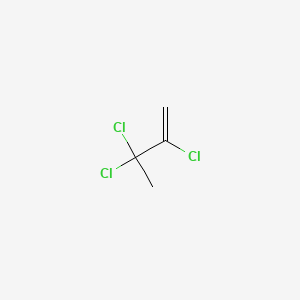

This compound is characterized by a terminal double bond between the first and second carbon atoms and, most notably, two chlorine atoms attached to the third carbon, forming a geminal dichloride arrangement. The third chlorine atom is located on the adjacent second carbon. This structure contrasts with its isomer, 2,3,4-trichloro-1-butene, which has its three chlorine atoms positioned on consecutive carbons (C2, C3, and C4). smolecule.com Another isomer, 1,2,3-trichloro-2-butene (B1228395), features the double bond between the second and third carbons.

The geminal dichloride group in this compound significantly influences its reactivity, particularly in elimination reactions, as discussed in the previous section. chempap.orgsmolecule.com The steric and electronic effects arising from the two chlorine atoms on the same carbon atom differentiate its chemical behavior from isomers where the chlorine atoms are more spread out along the carbon chain.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2,3,3-trichlorobut-1-ene |

| Molecular Formula | C4H5Cl3 |

| Molecular Weight | 159.44 g/mol |

| CAS Number | 39083-23-3 |

Data sourced from PubChem CID 161994 nih.gov

Table 2: Comparison of Trichloro-1-butene Isomers

| Compound Name | CAS Number | Key Structural Feature |

| This compound | 39083-23-3 | Geminal dichloride at C3 |

| 2,3,4-Trichloro-1-butene | 2431-50-7 | Chlorine atoms at C2, C3, and C4 |

| 1,1,2-Trichloro-1-butene | Geminal dichloride at C1 | |

| 1,2,3-Trichloro-2-butene | 65087-02-7 | Internal double bond (C2-C3) |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

39083-23-3 |

|---|---|

分子式 |

C4H5Cl3 |

分子量 |

159.44 g/mol |

IUPAC 名称 |

2,3,3-trichlorobut-1-ene |

InChI |

InChI=1S/C4H5Cl3/c1-3(5)4(2,6)7/h1H2,2H3 |

InChI 键 |

JGSZFBMMNJLGNP-UHFFFAOYSA-N |

SMILES |

CC(C(=C)Cl)(Cl)Cl |

规范 SMILES |

CC(C(=C)Cl)(Cl)Cl |

同义词 |

2,3,3-trichloro-1-butene |

产品来源 |

United States |

Advanced Synthetic Methodologies and Process Engineering for 2,3,3 Trichloro 1 Butene

Catalytic Chlorination Strategies for the Preparation of 2,3,3-Trichloro-1-butene

The formation of specific trichlorobutene isomers is highly dependent on the starting materials and the reaction conditions employed. smolecule.com While direct chlorination of simple butenes often favors other isomers like 2,3,4-trichloro-1-butene (B1195082), strategic selection of chlorinated precursors can guide the reaction toward the desired 2,3,3-isomer. smolecule.com A key strategy involves the chlorination of butene derivatives where the chlorine atoms can direct further substitution. For instance, the chlorination of 2,2-dichlorobutane (B1583581) is a viable pathway for producing trichlorobutane isomers that can serve as precursors. google.com

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product in chlorination reactions. The process is influenced by factors such as temperature, the presence of light (for photo-chlorination), and the choice of catalyst and solvent. smolecule.comgoogle.com Free-radical chlorination, often initiated by heat or UV light, can be used to transform compounds like 1-chlorobutane (B31608) into various dichlorobutane products, with the final product ratio depending on statistical factors and the stability of the radical intermediates. upenn.edu

In catalytic chlorination, Lewis acids such as ferric chloride (FeCl₃) are commonly used to facilitate the reaction, which often proceeds via a free-radical mechanism. smolecule.com For related processes, such as the chlorination of 1,3-dichloro-2-butene, controlling the flow field and mixing efficiency in the reactor has been shown to significantly improve the yield of the target trichlorobutene isomer by managing the highly exothermic reaction and preventing side reactions. researchgate.net

Table 1: Illustrative Conditions for Chlorination of Butane Derivatives

| Precursor | Reagent(s) | Conditions | Catalyst/Initiator | Key Outcome |

| 2,2-Dichlorobutane | Chlorine (Cl₂) | Liquid phase, 0 to +50 °C | Ultraviolet (UV) light | Joint manufacture of 2,2,3- and 1,3,3-trichlorobutanes. google.com |

| 1-Butene | Chlorine (Cl₂) | Controlled temperature and pressure | Ferric chloride (FeCl₃) | Typically favors 2,3,4-trichloro-1-butene. smolecule.com |

| 1-Chlorobutane | Sulfuryl chloride (SO₂Cl₂) | Heat | 2,2'-Azobis(cyclohexanenitrile) | Formation of dichlorobutane isomers via a free-radical mechanism. upenn.edu |

| 1,3-Dichloro-2-butene | Chlorine (Cl₂) | 45-65 °C | None specified | Yields 1,2,3,3-tetrachlorobutane (B87693) (61% yield). datapdf.com |

Investigation of Mechanistic Pathways in Chlorination Reactions

The chlorination of butenes and their derivatives can proceed through two primary competing mechanisms: a free-radical pathway and an ionic (electrophilic addition) pathway. The dominant mechanism is heavily influenced by the reaction conditions. upenn.edu

The free-radical mechanism involves three stages: initiation, propagation, and termination. Initiation typically requires an input of energy, such as heat or UV light, to generate chlorine radicals. upenn.edu These radicals then propagate by abstracting a hydrogen atom from the alkane or adding to an alkene, creating a carbon-based radical, which then reacts with Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain reaction. upenn.edu

The ionic mechanism, favored in the presence of Lewis acid catalysts and in polar solvents, involves the electrophilic attack of chlorine on the double bond. This pathway is critical in understanding the formation of addition versus substitution products. The structure of the olefin precursor significantly impacts the product distribution.

Dehydrochlorination Pathways from Precursors to this compound

Dehydrochlorination is a fundamental and effective method for synthesizing unsaturated compounds from polychlorinated alkanes. This pathway is particularly relevant for producing this compound from specific tetrachlorobutane precursors.

Selective Dehydrochlorination of Polychlorinated Butanes

The selective removal of a single molecule of hydrogen chloride (HCl) from a tetrachlorobutane is a key step in producing trichlorobutenes. The synthesis of this compound has been achieved through the dehydrochlorination of 1,2,3,3-tetrachlorobutane. datapdf.comacs.org This reaction is typically carried out using a strong base in an alcoholic solvent.

One documented method involves the slow addition of solid potassium hydroxide (B78521) (KOH) to a solution of 1,2,3,3-tetrachlorobutane in ethyl alcohol, followed by refluxing the mixture. datapdf.com This process yields this compound. Similarly, the dehydrochlorination of 2,2,3,3-tetrachlorobutane (B86205) is a logical route to the target compound, as the removal of HCl from adjacent carbons (C2 and C3, or C3 and C4) would result in the formation of a double bond. The precursor, 2,2,3,3-tetrachlorobutane, can be synthesized by the vapor phase chlorination of butyne-2. cdnsciencepub.com

Table 2: Dehydrochlorination of Polychlorinated Butane Precursors

| Precursor Compound | Reagent(s) | Solvent | Product(s) |

| 1,2,3,3-Tetrachlorobutane | Potassium Hydroxide (KOH) | Ethyl Alcohol | trans-1,2,3-Trichloro-2-butene and this compound. datapdf.com |

| 1,2,3,4-Tetrachlorobutane | Lime (Calcium Hydroxide) Slurry | Not specified | 2,3,4-Trichloro-1-butene and 1,2,4-trichloro-2-butene. vulcanchem.com |

| 1,1,2,2-Tetrachlorobutane | Not specified | Not specified | 1,1,2-Trichloro-1-butene. cdnsciencepub.com |

| 2,2,3-Trichlorobutane | Not specified | Not specified | trans-2,3-Dichloro-2-butene. cdnsciencepub.com |

Process Efficiency and Yield Enhancement in Dehydrochlorination

To enhance the efficiency and yield of dehydrochlorination processes, several parameters must be carefully controlled. The choice of the dehydrochlorinating agent is crucial; strong bases like alkali metal hydroxides are effective. dtic.mil In related industrial processes, a lime slurry is used as a cost-effective dehydrochlorination agent. vulcanchem.com

Process optimization often includes:

Temperature Control: Careful monitoring and control of the reaction temperature are essential to minimize the formation of byproducts and prevent unwanted secondary reactions. vulcanchem.com

Phase Transfer Catalysis: For reactions involving an aqueous phase (like a sodium hydroxide solution) and an organic phase, phase transfer catalysts can significantly improve reaction rates. dtic.mil

Use of Inhibitors: To prevent the polymerization of the unsaturated product, polymerization inhibitors are often added during the reaction and subsequent purification steps. vulcanchem.com

Purification: Fractional distillation is a standard method used to separate the desired trichlorobutene isomer from byproducts, unreacted starting materials, and other isomers based on differences in boiling points. vulcanchem.com

Novel Synthetic Routes to this compound from Alternative Feedstocks

While conventional synthesis of chlorinated hydrocarbons relies on petrochemical feedstocks, there is growing interest in developing pathways from renewable resources to enhance sustainability. dechema.de Although direct synthesis of this compound from biomass is not yet established, the foundational C4 chemical building blocks can be derived from alternative sources.

Bio-based feedstocks such as bio-ethanol and bio-butanol are becoming increasingly important. mdpi.com Bio-butanol, for example, can be dehydrated to produce butenes, which can then enter the chlorination and dehydrochlorination pathways described above. mdpi.com Furthermore, processes like methanol-to-olefins (MTO) offer a route to produce light olefins, including butenes, from methanol, which itself can be generated from renewable sources like biomass gasification (syngas) or the hydrogenation of captured CO₂. ieabioenergy.comrsc.org

The development of these upstream technologies provides a long-term strategy for reducing the carbon footprint of chemical manufacturing. dechema.de The integration of bio-based feedstocks into existing chemical production infrastructure, using a "biomass balance" approach, allows for the gradual replacement of fossil resources without altering the final product's quality or requiring entirely new manufacturing plants. ieabioenergy.com

Industrial Scale-Up Considerations and Process Intensification for this compound Synthesis

The industrial production of this compound presents unique challenges due to the potential for isomerization and the formation of a complex mixture of byproducts. Research indicates that this compound can be formed as an anomalous product during the ferric chloride-catalyzed chlorination of 2,3-dichloro-2-butene; however, it tends to isomerize to 1,2,3-trichloro-2-butene (B1228395) under these conditions. This inherent instability necessitates advanced process control to maximize yield and selectivity.

Scaling up the synthesis requires careful management of reaction parameters. For similar toxic and reactive chlorinated hydrocarbons, production and use are typically confined to closed systems to prevent environmental release and ensure worker safety. oecd.org Industrial-scale operations for related compounds often involve continuous flow reactors rather than traditional batch processes. This shift toward process intensification offers significant advantages in controlling highly exothermic chlorination reactions. Continuous flow systems, such as packed-bed or microreactors, provide superior heat and mass transfer, enabling precise temperature control and minimizing thermal gradients that can lead to unwanted side reactions and isomerization.

Key considerations for the industrial scale-up of this compound synthesis include:

Reactor Design: The choice of reactor is critical. Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can offer better control over residence time distribution, temperature, and reactant concentration compared to batch reactors. This control is vital to suppress the isomerization of the desired product.

Catalyst Management: In a continuous process, a fixed-bed catalytic reactor could be employed to simplify catalyst handling and separation from the product stream.

Heat Management: Efficient heat removal is paramount to prevent runaway reactions and reduce the formation of over-chlorinated byproducts. Reactor jacketing, internal cooling coils, or the use of a heat-exchange fluid are standard methods.

Process Control and Automation: Implementing real-time monitoring of temperature, pressure, and reactant flow rates allows for automated adjustments to maintain optimal conditions, thereby enhancing process stability, safety, and product consistency.

Waste Stream Management: Industrial processes for chlorinated hydrocarbons generate significant waste. Gaseous wastes are typically treated by incineration, while liquid waste streams are directed to specialized wastewater treatment plants. oecd.org

Process intensification strategies focus on developing smaller, more efficient, and safer manufacturing plants. For chlorination reactions, this involves enhancing mixing to improve reaction rates and selectivity. While specific studies on this compound are limited, research on analogous processes, such as the synthesis of its isomer 2,3,4-trichloro-1-butene, has shown that specialized reactors like an eccentric jetted-stirred tank can significantly improve the mixing of reactants and increase product yield.

| Parameter | Batch Processing | Continuous Flow Processing (Process Intensification) |

|---|---|---|

| Heat Transfer | Poor; large thermal gradients can lead to side reactions. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. |

| Mixing | Often inefficient, leading to localized concentration differences. | Highly efficient, ensuring uniform reaction conditions. |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to smaller reactor volumes and better control. |

| Product Selectivity | Lower; side reactions and isomerization are more common. | Higher; precise control of residence time and temperature minimizes byproduct formation. |

| Scalability | Difficult; direct scaling can alter heat and mass transfer characteristics. | Simpler; scaling is achieved by numbering-up (running multiple units in parallel). |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2,3,3 Trichloro 1 Butene

Nucleophilic Substitution Reactions of 2,3,3-Trichloro-1-butene

The presence of chlorine atoms, particularly the allylic chlorine, suggests that this compound is susceptible to reactions with nucleophiles. However, these interactions are predominantly characterized by elimination rather than direct substitution, driven by the formation of a more stable conjugated system.

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

Detailed studies have focused on the reaction of this compound with oxygen nucleophiles, specifically under basic conditions. When treated with a methanolic solution of sodium hydroxide (B78521), this compound undergoes dehydrochlorination. This reaction involves the removal of a hydrogen atom and a chlorine atom to form a new double bond, yielding a dichlorinated butadiene derivative.

The position of the chlorine atoms in the molecule makes it more difficult to eliminate hydrogen chloride compared to its isomer, 2,3,4-trichloro-1-butene (B1195082). youtube.com In a comparative study, the reaction rate of dehydrochlorination for 2,3,4-trichloro-1-butene was found to be 436 times greater than that of this compound at 40°C, highlighting the significant impact of isomer structure on reactivity. youtube.com

While reactions with nitrogen and sulfur nucleophiles are common for halogenated alkenes, specific research findings detailing the products and mechanisms of their reactions with this compound are not extensively documented in the available literature.

Kinetics and Stereochemistry of Substitution Processes

Kinetic analysis of the dehydrochlorination of this compound with methanolic sodium hydroxide indicates that the reaction follows second-order kinetics. youtube.com This finding is crucial as it provides evidence that the dehydrochlorination proceeds through an E2 (bimolecular elimination) mechanism. youtube.com The E2 mechanism is a single-step process where the nucleophile (methoxide/hydroxide ion) removes a proton, and the leaving group (chloride ion) departs simultaneously, requiring a specific anti-periplanar stereochemical arrangement of the proton and the leaving group.

The activation energy for this elimination reaction was calculated from measurements at temperatures ranging from 0–60°C. youtube.com The key kinetic parameters determined for this process are presented in the table below.

| Parameter | Value |

| Activation Energy (Ea) | 20 ± 1.2 kcal/mol |

| Frequency Factor (A) | 4.094 x 10¹⁰ ± 1.75 x 10⁹ l·mol⁻¹·s⁻¹ |

| Reaction Order | Second-order |

| Proposed Mechanism | E2 (Bimolecular Elimination) |

Kinetic data for the dehydrochlorination of this compound by methanolic sodium hydroxide. youtube.com

Electrophilic Addition Reactions Across the Alkene Moiety of this compound

The carbon-carbon double bond in this compound serves as a potential site for electrophilic addition reactions. In a typical electrophilic addition, an electrophile attacks the electron-rich π bond of the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.commasterorganicchemistry.com

Halogenation and Hydrohalogenation Studies

For general alkenes, hydrohalogenation with acids like HCl or HBr proceeds via a two-step mechanism involving the formation of the most stable carbocation intermediate (Markovnikov's rule). youtube.comlumenlearning.comyoutube.com Halogenation with Br₂ or Cl₂ typically involves a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. rsc.org

However, specific experimental studies detailing the halogenation or hydrohalogenation of this compound were not found in the reviewed literature. The reactivity of its double bond is expected to be significantly influenced by the strong electron-withdrawing effects of the three chlorine atoms, which would destabilize any potential carbocation intermediate and thus may alter the reaction mechanism or feasibility compared to simple alkenes.

Functionalization via Other Electrophilic Species

Oxidative Transformations of this compound

Oxidative cleavage or transformation of the alkene moiety in chlorinated hydrocarbons is a known synthetic route. For its isomer, 2,3,4-Trichloro-1-butene, oxidation can lead to the formation of epoxides or diols. masterorganicchemistry.com Nevertheless, specific studies documenting the oxidative transformations of this compound, including reaction conditions and product identification, are not present in the surveyed scientific literature.

Controlled Oxidation for Epoxide and Diol Formation

The oxidation of the double bond in this compound can lead to the formation of valuable intermediates like epoxides and diols.

Epoxidation: The reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for producing epoxides, also known as oxiranes. libretexts.org This reaction proceeds through a concerted mechanism where an oxygen atom is transferred to the double bond in a single step, typically with syn stereochemistry. libretexts.org For this compound, this would yield 2,3,3-trichloro-1,2-epoxybutane. The process is generally carried out in nonaqueous solvents to prevent the subsequent hydrolysis of the epoxide ring. libretexts.org A similar transformation has been documented for the related compound 3,4-dichloro-1-butene, which was successfully epoxidized using m-CPBA as a key step in a multi-step synthesis. nih.gov

Diol Formation (Hydroxylation): The conversion to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved through a two-step process involving the acid-catalyzed ring-opening of a pre-formed epoxide. libretexts.orglibretexts.org This hydrolysis reaction results in anti-dihydroxylation, yielding a trans-1,2-diol. libretexts.org Alternatively, direct syn-dihydroxylation can be achieved by treating the alkene with osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, which forms a cyclic osmate intermediate that is subsequently cleaved. libretexts.org

Investigation of Oxidative Cleavage Pathways

Oxidative cleavage is a more drastic oxidation that breaks the carbon-carbon double bond, yielding smaller carbonyl-containing molecules. Ozonolysis is the most common and synthetically useful method for this transformation. nih.govyoutube.com

The reaction involves treating the alkene with ozone (O₃), which cleaves the double bond to form an intermediate called a molozonide, which then rearranges to an ozonide. The ozonide is then worked up under either reductive or oxidative conditions. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, splits the molecule at the site of the original double bond and caps (B75204) the fragments with oxygen atoms, forming aldehydes or ketones. youtube.com

For this compound, ozonolysis followed by a reductive workup would be expected to break the C1-C2 bond, yielding formaldehyde (B43269) and 1,1,2-trichloropropan-2-one.

Dehydrohalogenation Kinetics and Comparative Reactivity of this compound

Dehydrohalogenation, the elimination of a hydrogen halide (HCl), is a characteristic reaction for alkyl halides in the presence of a base. saskoer.ca The kinetics and mechanism of this reaction for this compound have been studied, providing insight into its reactivity compared to its isomers.

Comparative Kinetic Studies with Isomeric Chlorobutenes

Kinetic studies on the dehydrochlorination of this compound and its isomer, 2,3,4-trichloro-1-butene, using a methanolic solution of sodium hydroxide, have revealed significant differences in their reaction rates. chempap.org At 40°C, the reaction rate for 2,3,4-trichloro-1-butene is 436 times greater than that of this compound. chempap.org This substantial difference in reactivity is attributed to the position of the chlorine atoms in the molecules. chempap.org

The activation energy for the dehydrochlorination of this compound was determined to be 20 ± 1.2 kcal/mol, which is higher than the 17 ± 0.5 kcal/mol calculated for 2,3,4-trichloro-1-butene, further illustrating the greater difficulty in eliminating HCl from the former. chempap.org

Below is a table of the second-order rate constants for the dehydrochlorination reaction at various temperatures. chempap.org

| Temperature (°C) | Rate Constant (k) for this compound (l mol⁻¹ s⁻¹) | Rate Constant (k) for 2,3,4-Trichloro-1-butene (l mol⁻¹ s⁻¹) |

| 0 | - | 2.50 x 10⁻⁴ |

| 20 | 1.15 x 10⁻⁶ | 2.08 x 10⁻³ |

| 40 | 1.63 x 10⁻⁵ | 7.11 x 10⁻³ |

| 60 | 1.44 x 10⁻⁴ | 6.25 x 10⁻² |

Mechanistic Insights into Eliminations (e.g., E2 Mechanisms)

The dehydrochlorination of both this compound and 2,3,4-trichloro-1-butene was found to obey second-order reaction kinetics. chempap.org This is strong evidence that the reaction proceeds through a bimolecular elimination (E2) mechanism. chempap.org

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. saskoer.camasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate (the chlorobutene) and the base. masterorganicchemistry.compressbooks.pub This mechanism requires a specific anti-periplanar geometry, where the beta-hydrogen and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. pressbooks.pubyoutube.com

Influence of Base Strength and Solvent Systems on Reaction Rates

The rate of an E2 reaction is highly dependent on the reaction conditions.

Base Strength: A strong base is required for an E2 reaction. saskoer.camasterorganicchemistry.com The study comparing this compound and its isomer used sodium hydroxide in methanol. chempap.org Generally, increasing the strength of the base will increase the rate of the E2 reaction. Bulky bases, such as potassium tert-butoxide, can also be used and may favor the formation of the less substituted (Hofmann) alkene product due to steric hindrance. pressbooks.pubyoutube.com

Reactivity of this compound with Organometallic Species and Advanced Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. msu.eduyoutube.com Their interaction with a substrate like this compound is expected to be complex.

Given that Grignard and organolithium reagents are very strong bases, they can readily induce elimination reactions with alkyl halides. youtube.com Therefore, one possible reaction pathway would be dehydrochlorination, similar to that seen with NaOH but potentially more vigorous.

Alternatively, the carbanionic portion of the organometallic reagent can act as a nucleophile. Nucleophilic attack could potentially occur at one of the electrophilic carbons bearing a chlorine atom, leading to a substitution reaction. However, SN2 reactions with tertiary halides are generally disfavored due to steric hindrance.

A different class of organometallic compounds, lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles and less basic than Grignards. youtube.comyoutube.com They are known to react with alkyl halides in SN2-type cross-coupling reactions. youtube.com It is plausible that a Gilman reagent could substitute one of the chlorine atoms on this compound.

Applications of 2,3,3 Trichloro 1 Butene As a Versatile Synthetic Precursor and Reagent

Role in the Production of Advanced Polymeric Materials

Halogenated polymers are a class of materials that can exhibit enhanced properties such as flame retardancy and chemical resistance. The incorporation of halogenated monomers is a primary method for synthesizing these polymers.

There is a notable lack of specific literature detailing the use of 2,3,3-Trichloro-1-butene for the synthesis of monomers for polymerization. In contrast, the isomer 2,3,4-Trichloro-1-butene (B1195082) is recognized as an intermediate in the production of 2,3-dichloro-1,3-butadiene (B161454) . chempap.org This diene is a monomer that can be used in copolymerization with chloroprene (B89495) (2-chloro-1,3-butadiene) to produce specialty synthetic rubbers. chempap.org The synthesis of chloroprene itself typically involves the dehydrochlorination of 3,4-dichlorobut-1-ene. wikipedia.org

A study on the kinetics of dehydrochlorination of 2,3,4-Trichloro-1-butene and this compound indicated that the elimination of hydrogen chloride is significantly more difficult from this compound. chempap.org This lower reactivity could be a contributing factor to its less prevalent use in the synthesis of diene monomers compared to its isomer.

Table 1: Comparison of Isomer Reactivity in Dehydrochlorination

| Compound | Relative Reaction Rate (at 40°C) | Activation Energy (kcal/mol) | Primary Dehydrochlorination Product |

|---|---|---|---|

| 2,3,4-Trichloro-1-butene | 436 | 17 ± 0.5 | 2,3-dichloro-1,3-butadiene |

| This compound | 1 | 20 ± 1.2 | Not specified as a major monomer precursor |

Data sourced from a comparative kinetic study. chempap.org

Direct incorporation of this compound into polymer backbones via polymerization of its double bond is not a widely reported method for creating advanced polymeric materials. The steric hindrance and electronic effects of the three chlorine atoms, particularly the geminal dichlorides at the 3-position, would likely influence its polymerizability.

Generally, functional polymers can be created through the polymerization of monomers containing specific functional groups. The resulting polymers can then be modified in post-polymerization steps. While theoretically possible, there is no significant body of research found that demonstrates the polymerization of this compound to form a polymer backbone which is then further functionalized.

Utilization as an Intermediate in Fine Chemical Synthesis

The presence of both an alkene and multiple chloro-substituents suggests that this compound could serve as an intermediate in fine chemical synthesis. The different reactivities of the chlorine atoms and the double bond could allow for selective chemical transformations. However, specific industrial applications in the following areas are not well-documented.

Chlorinated organic compounds are foundational to many agrochemicals. For instance, various herbicides and pesticides contain chlorinated aromatic or heterocyclic rings. While there are general synthetic routes to herbicides that utilize chlorinated intermediates, no specific pathways originating from this compound are prominently described in the available literature. The synthesis of aryloxyphenoxypropionate herbicides, for example, often involves the use of chlorinated heterocyclic compounds like 2,4,6-trichloro-1,3,5-triazine, but not chlorinated butenes. scienceopen.comresearchgate.net

Heterocyclic compounds are of immense importance in the pharmaceutical industry. The synthesis of these complex molecules often involves multi-step processes using various building blocks. Chlorinated compounds can act as precursors for creating these heterocyclic systems. For example, 3,3,3-Trichloro-1-nitroprop-1-ene has been studied in cycloaddition reactions to form isoxazoline-containing compounds, which are of interest in medicinal chemistry. nih.gov By analogy, the reactive sites in this compound could potentially be utilized for building more complex molecular architectures suitable for pharmaceutical intermediates, but specific examples are not readily found in scientific databases.

The synthesis of organic dyes and pigments often involves the reaction of various aromatic intermediates. While halogenation can be a step in the synthesis of dye precursors to modify their properties, there is no direct evidence found that this compound is used as a key building block for the production of specialty dyes or pigments.

Derivatization to Industrially Significant Dienes (e.g., 2,3-dichloro-1,3-butadiene)

A primary application of chlorinated butenes is their role as precursors to dichlorobutadienes, which are important monomers in the production of synthetic rubbers and other polymers. While 2,3,4-trichloro-1-butene is a more common precursor for 2,3-dichloro-1,3-butadiene, this compound can also be converted to this diene through a dehydrochlorination reaction. chempap.orgwikipedia.org

The process involves the elimination of a molecule of hydrogen chloride (HCl) from the this compound structure. This reaction is typically carried out using a base, such as sodium hydroxide (B78521) in a methanolic solution. chempap.org Kinetic studies have been conducted to compare the dehydrochlorination rates of this compound and its isomer, 2,3,4-trichloro-1-butene. These studies reveal a significant difference in reactivity between the two isomers.

Research indicates that the dehydrochlorination of this compound proceeds at a considerably slower rate than that of 2,3,4-trichloro-1-butene. chempap.org For instance, at 40°C, the reaction rate for 2,3,4-trichloro-1-butene is 436 times greater than that for this compound. chempap.org This difference in reaction rates is attributed to the higher activation energy required for the dehydrochlorination of this compound. The activation energy for the dehydrochlorination of this compound has been determined to be 20 ± 1.2 kcal/mol, compared to 17 ± 0.5 kcal/mol for 2,3,4-trichloro-1-butene. chempap.org

The reaction follows a second-order kinetic model, which is consistent with an E2 elimination mechanism. chempap.org The dehydrochlorination is typically performed by reacting this compound with an equimolar amount of sodium hydroxide in methanol. chempap.org

Interactive Data Table: Kinetic Parameters for the Dehydrochlorination of Trichlorobutene Isomers chempap.org

| Isomer | Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) | Activation Energy (kcal/mol) |

| This compound | 0 | 1.01 x 10⁻⁵ | 20 ± 1.2 |

| 20 | 1.84 x 10⁻⁴ | ||

| 40 | 2.55 x 10⁻³ | ||

| 60 | 2.75 x 10⁻² | ||

| 2,3,4-Trichloro-1-butene | 0 | 1.32 x 10⁻² | 17 ± 0.5 |

| 20 | 1.58 x 10⁻¹ | ||

| 40 | 1.11 | ||

| 60 | 6.20 |

Note: The rate constants were measured in a methanolic solution of sodium hydroxide.

The synthesis of 2,3-dichloro-1,3-butadiene is significant as this compound is a valuable monomer for copolymerization with chloroprene in the manufacturing of specialty synthetic rubbers. chempap.org

Development of Novel Functionalized Derivatives of this compound for Niche Applications

Beyond its role as a precursor to dienes, this compound holds potential for the development of novel functionalized derivatives with applications in specialized areas of chemistry. The presence of both a double bond and multiple chlorine atoms provides several reaction sites for introducing new functional groups and building more complex molecular architectures.

While the derivatization of this compound itself is not extensively documented in publicly available literature, the broader field of chlorinated hydrocarbon chemistry suggests several potential pathways for creating novel compounds. These could include:

Nucleophilic Substitution Reactions: The chlorine atoms in the molecule, particularly the allylic chlorine, could potentially be displaced by various nucleophiles to introduce functionalities such as hydroxyl, amino, or cyano groups.

Addition Reactions: The double bond can undergo addition reactions with reagents like halogens, hydrogen halides, or other electrophiles to create saturated, poly-functionalized butanes.

Cycloaddition Reactions: The alkene moiety could participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to form cyclic and heterocyclic structures. These types of reactions are valuable in the synthesis of complex organic molecules.

Although specific examples of niche applications for derivatives of this compound are not readily found, research on related chlorinated compounds can provide insights into potential areas of interest. For instance, various chlorinated molecules are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The unique substitution pattern of this compound could lead to derivatives with novel biological or material properties.

Further research into the reactivity of this compound and the properties of its derivatives is necessary to fully explore its potential for creating novel molecules for niche applications. The development of efficient and selective synthetic methods for the functionalization of this compound could open up new avenues for its use in advanced materials and bioactive compound synthesis.

Environmental Dynamics and Biogeochemical Transformation Pathways of 2,3,3 Trichloro 1 Butene

Environmental Distribution and Persistence in Aquatic and Terrestrial Ecosystems

Specific experimental data on the environmental distribution, partitioning, and persistence of 2,3,3-Trichloro-1-butene in various environmental compartments are not well-documented in scientific literature.

Quantitative data from studies measuring the sorption coefficient (such as Koc) of this compound to soil and sediment are not available. Therefore, its specific tendency to adsorb to organic carbon in these matrices cannot be definitively stated.

There is a lack of specific experimental data, such as Henry's Law constant or vapor pressure, for this compound. Consequently, its potential for volatilization from water or soil surfaces and subsequent atmospheric transport has not been quantitatively described in the reviewed literature.

Biotransformation and Biodegradation Potential of this compound

Information regarding the microbial degradation of this compound is not present in the available scientific research.

A review of scientific literature found no studies specifically investigating the degradation of this compound under either aerobic or anaerobic conditions. Its susceptibility to microbial metabolism remains uncharacterized.

As no biodegradation studies have been identified, the microbial degradation pathways and resulting metabolites for this compound are unknown.

Abiotic Degradation Mechanisms in the Environment

The primary abiotic degradation mechanism for which experimental data exist for this compound is dehydrochlorination. A comparative kinetic study was conducted on the dehydrochlorination of this compound and 2,3,4-Trichloro-1-butene (B1195082) using a methanolic solution of sodium hydroxide (B78521). This reaction proceeds via a second-order (E2) elimination mechanism chempap.org.

The research found that the elimination of hydrogen chloride from this compound is significantly more difficult compared to its isomer, 2,3,4-Trichloro-1-butene chempap.org. At a temperature of 40°C, the reaction rate for 2,3,4-Trichloro-1-butene was 436 times greater than that for this compound. This difference is attributed to the position of the chlorine atoms in the molecule chempap.org. The activation energy for the dehydrochlorination of this compound was determined to be 20 ± 1.2 kcal mol⁻¹, which is higher than the 17 ± 0.5 kcal mol⁻¹ required for its isomer, further indicating its greater stability chempap.org.

Interactive Data Table: Dehydrochlorination Kinetics of this compoundThe table below summarizes the kinetic parameters for the dehydrochlorination of this compound by a methanolic solution of sodium hydroxide. All data is sourced from chempap.org.

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 20 ± 1.2 | kcal mol⁻¹ |

| Frequency Factor (A) | 4.094 x 10¹⁰ ± 1.75 x 10⁹ | L mol⁻¹ s⁻¹ |

Hydrolytic Stability and Pathways

Hydrolysis is a key abiotic degradation process for many chlorinated hydrocarbons in aqueous environments, involving the cleavage of a chemical bond by the addition of water. For this compound, an allylic chloride, the presence of the carbon-carbon double bond adjacent to a carbon-chlorine bond can influence its susceptibility to hydrolysis.

While specific experimental data on the hydrolysis of this compound is limited, the hydrolytic behavior of structurally similar compounds, such as other chlorinated butenes, suggests that it may undergo hydrolysis to form corresponding chlorinated butenols. The reaction likely proceeds through a nucleophilic substitution mechanism, where a water molecule attacks the electrophilic carbon atom bonded to a chlorine atom, leading to the displacement of the chloride ion and the formation of an alcohol. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.

In a study investigating the dehydrochlorination of this compound and its isomer 2,3,4-trichloro-1-butene using a methanolic solution of sodium hydroxide, it was observed that this compound reacts significantly slower than its isomer. epa.gov While this study focuses on a base-catalyzed elimination reaction rather than hydrolysis, the kinetic data provides insights into the relative reactivity of the C-Cl bonds in the molecule.

常见问题

Q. What synthetic routes are effective for producing 2,3,3-Trichloro-1-butene, and how can structural purity be validated?

Methodological Answer: Synthesis typically involves chlorination of 1-butene derivatives using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (0–40°C). Purity is confirmed via gas chromatography-mass spectrometry (GC-MS) for volatile analysis and ¹H/¹³C NMR to verify chlorine substitution patterns. For environmental trace analysis, isotopic dilution techniques (e.g., using deuterated analogs) improve quantification accuracy .

Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?

Methodological Answer: Use human hepatocyte (e.g., HepG2) or lung epithelial cell lines (e.g., A549) to evaluate cytotoxicity via MTT assays. Optimize exposure durations (24–72 hours) and concentrations (0.1–10 mM) based on logP values (~2.5–3.5) to account for lipophilicity. Include positive controls (e.g., carbon tetrachloride) and measure reactive oxygen species (ROS) generation as an endpoint .

Q. Which chromatographic methods are optimal for detecting this compound in environmental matrices?

Methodological Answer: Employ gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) for high sensitivity. Solid-phase microextraction (SPME) is recommended for sample preparation in water or soil. Calibrate using EPA Method 8270 guidelines, with internal standards like 1,2,3-Trichlorobenzene-d₃ to correct for matrix effects .

Advanced Research Questions

Q. How does the regioselectivity of this compound in electrophilic addition reactions compare to its structural isomers?

Methodological Answer: The 1,2-addition preference in this compound (vs. 1,4-addition in trichlorobutadienes) arises from hyperconjugative stabilization of the carbocation intermediate. Computational modeling (DFT at B3LYP/6-31G*) can predict transition state energies, while experimental validation via kinetic studies (e.g., HCl addition monitored by IR) quantifies rate differences .

Q. What metabolic pathways differentiate this compound from chlorinated propenes, and how can these be characterized?

Methodological Answer: Cytochrome P450-mediated oxidation (CYP2E1) likely produces epoxide intermediates, which are more stable than the allylic chlorides formed in propenes. Use LC-HRMS with stable isotope tracers (e.g., ¹³C-labeled compound) to identify metabolites in microsomal assays. Compare glutathione conjugation efficiency via HPLC-UV to assess detoxification pathways .

Q. How can QSAR models predict the environmental persistence of this compound, and what experimental data are critical for validation?

Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using descriptors like molar refractivity and Henry’s law constant. Validate with aerobic biodegradation studies (OECD 301B) and hydrolytic stability tests (pH 4–9, 25°C). Measure half-lives in soil/water systems and compare to EPA DSSTox predictions for analogous chlorinated alkenes .

Q. What mechanistic insights explain the nucleophilic substitution kinetics of this compound under basic conditions?

Methodological Answer: The β-chlorine atoms exhibit enhanced leaving-group ability due to adjacent electron-withdrawing groups. Monitor SN2 reactivity using sodium hydroxide in ethanol, with GC tracking 1-butene formation. Compare activation energies to 1,1,2-Trichloroethane via Arrhenius plots, noting steric effects from the butene backbone .

Safety and Handling

Q. What protocols mitigate risks when handling this compound in laboratory settings?

Methodological Answer: Use closed-system reactors and fume hoods with HEPA filters to prevent inhalation. Store at 2–8°C in amber glass to inhibit photodegradation. Spill containment requires vermiculite or sand, followed by neutralization with 10% sodium bicarbonate. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。